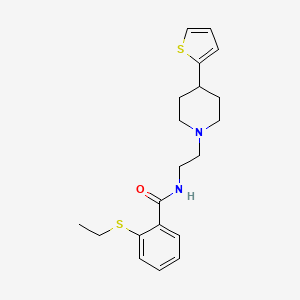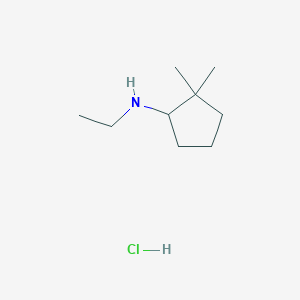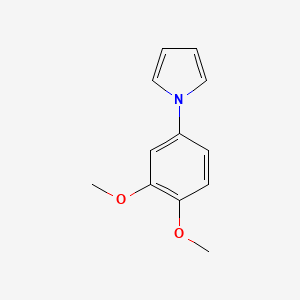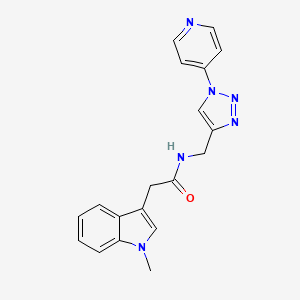![molecular formula C16H13BrN2O3 B2414078 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-88-3](/img/structure/B2414078.png)
5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a bromine atom, a furan ring, a pyrroloquinoline ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrroloquinoline core, followed by the introduction of the furan ring and the amide group. The bromine atom would likely be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline ring system is a bicyclic structure, which would contribute to the rigidity of the molecule. The furan ring and the amide group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions such as hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom would likely increase its molecular weight and could influence its lipophilicity. The amide group could participate in hydrogen bonding, which could influence its solubility .科学的研究の応用
Chemical Synthesis and Structural Analysis
El’chaninov et al. (2017) described the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent chemical reactions to produce 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This work provides insights into the synthesis and electrophilic substitution reactions of similar quinoline derivatives (El’chaninov & Aleksandrov, 2017).
Shishkina et al. (2018) investigated polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties, revealing insights into the structural characteristics of these compounds (Shishkina et al., 2018).
Ukrainets et al. (2013) studied the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, revealing interesting structural features and reaction products of this class of compounds (Ukrainets et al., 2013).
Aleksandrov et al. (2019) explored the synthesis of 2-(Fur-2-yl)thiazolo[4,5-f]quinoline, adding to the understanding of the chemical behavior of furan-carboxamide derivatives (Aleksandrov et al., 2019).
Biological Activity and Applications
Mphahlele et al. (2020) researched the synthesis, crystal structure, and evaluation of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes for inhibitory effects against protein kinases and COX-2 activities, indicating potential pharmaceutical applications (Mphahlele et al., 2020).
Moon et al. (2015) presented an expedient synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones, highlighting the diverse biological functions of these compounds, including their analgesic, anti-inflammatory, and anticancer activities (Moon et al., 2015).
将来の方向性
特性
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-4-3-12(22-13)16(21)18-11-6-9-2-1-5-19-14(20)8-10(7-11)15(9)19/h3-4,6-7H,1-2,5,8H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGHCPUOGKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
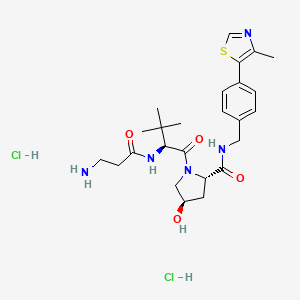

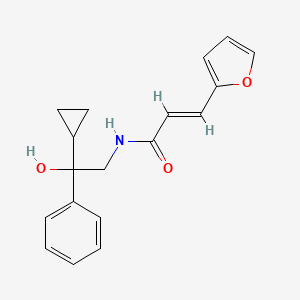
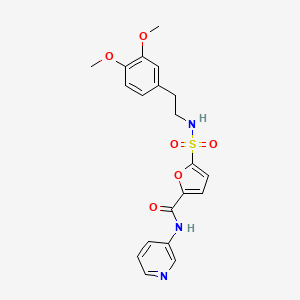
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
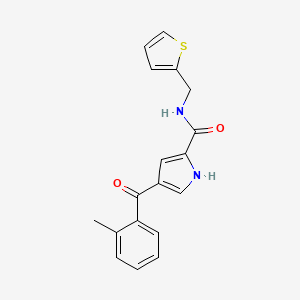
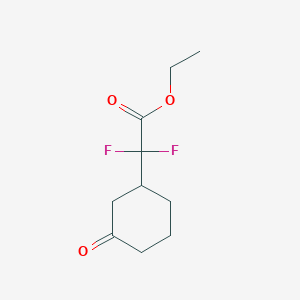
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)
